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molecular formula C13H22N2O2 B8730399 4-(2-(Diethylamino)ethoxy)-3-methoxyaniline

4-(2-(Diethylamino)ethoxy)-3-methoxyaniline

Cat. No. B8730399
M. Wt: 238.33 g/mol
InChI Key: GPHFNIQHNAUFCB-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

0.77 g (2.87 mmol) of diethyl-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-amine was added to a suspension of 1.00 g (17.9 mmol) of iron powder in 7 mL EtOH and the mixture was stirred for 10 minutes at RT. 6.6 mL of conc. aqueous HCl was added dropwise within 15 minutes and the mixture was stirred for 1 hour. 100 ml of 2 M sodium carbonate solution was added and the mixture was exhaustively extracted with EtOAc. The combined org. extracts were dried over magnesium sulphate and evaporated down i. vac.
Name
diethyl-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-amine
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=1[O:16][CH3:17])[CH3:2].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CCO.[Fe]>[CH2:18]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[O:16][CH3:17])[CH3:19] |f:2.3.4|

Inputs

Step One
Name
diethyl-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-amine
Quantity
0.77 g
Type
reactant
Smiles
C(C)N(CCOC1=C(C=C(C=C1)[N+](=O)[O-])OC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)N(CCOC1=C(C=C(C=C1)N)OC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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